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Thermodynamic Stability Data

The table below summarizes the key thermodynamic quantities for the two isomers of Dioxohydrazine

(ONNO), as provided by the Active Thermochemical Tables (ATcT). These values are fundamental for

assessing molecular stability.

Isomer ΔfH°(0 K) ΔfH°(298.15 K) Uncertainty

cis-ONNO [1] 172.89 kJ/mol 171.13 kJ/mol ± 0.14 kJ/mol

trans-ONNO [2] 192.3 kJ/mol 188.7 kJ/mol ± 1.8 kJ/mol

A positive enthalpy of formation (ΔfH°) indicates that the molecule is less stable than its constituent

elements in their standard states (N₂ and O₂). The data shows that the cis-isomer is more stable than the

trans-isomer by approximately 17.6 kJ/mol at 298.15 K [1] [2]. This quantitative difference is a crucial

starting point for understanding their relative stability.
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The search results did not contain specific experimental protocols for studying ONNO. However, based on

general computational chemistry practices, the following methodologies are highly relevant for investigating

the stability and degradation pathways of molecules like Dioxohydrazine [3].

Method Category Key Techniques Application in Stability Studies

| Electronic Structure Methods | Density Functional Theory (DFT), Ab Initio Methods (e.g., MP2) |

Calculating bond dissociation energies (BDEs), reaction energies, and transition state barriers for

decomposition pathways [4] [3]. | | Reaction Pathway Analysis | Intrinsic Reaction Coordinate (IRC),

Potential Energy Surface Scans | Mapping out step-by-step degradation mechanisms and identifying

intermediate species [4]. | | Solvation & Dynamics | Implicit/Explicit Solvent Models, Molecular Dynamics

(MD) | Simulating how the molecule behaves and degrades in different environments, such as in solution [3].

|

The workflow for such a computational study generally follows a logical progression from initial setup to

final analysis, as illustrated below.
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Start: Define Study Objective

1. Molecular Geometry
Optimization (DFT)

2. Frequency Analysis
(Confirm Minima/TS)

3. Reaction Pathway
Exploration (IRC)

4. Energy Calculation
for Products/Intermediates

5. Stability Assessment
(BDE, Kinetic/ Thermodynamic Analysis)

End: Report Conclusions

Click to download full resolution via product page

How to Interpret the Data and Next Steps

The positive enthalpy of formation for ONNO suggests it is inherently a high-energy molecule. This is

consistent with molecules featuring N-N and N-O bonds, which often have a tendency to decompose

exothermically to form more stable products like N₂ and NO. Bond dissociation energy (BDE) is a direct
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measure of the energy required to break a bond homolytically, and lower BDEs indicate weaker, more

reactive bonds [5].

To deepen your investigation, I suggest you:

Focus on Bond Strengths: Calculate the N-N and N-O bond dissociation energies in ONNO using
computational methods. Comparing these to known values in stable molecules can quantify its lability.

Map Decomposition Pathways: Systematically compute the energy profiles for potential
decomposition routes (e.g., N-N bond cleavage, isomerization) to identify the most favorable

pathways [4].
Consult Specialized Databases: Look for studies on ONNO in chemical physics or combustion

science literature, as it is often studied as an intermediate in these fields rather than in drug
development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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